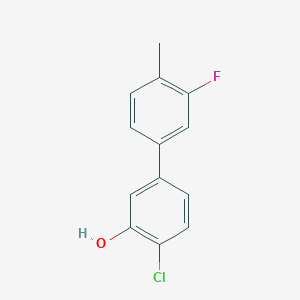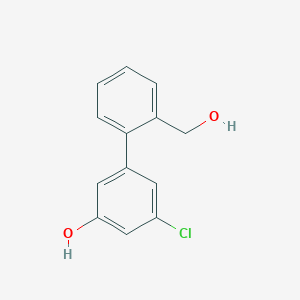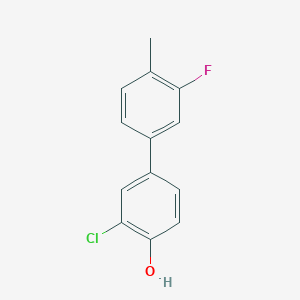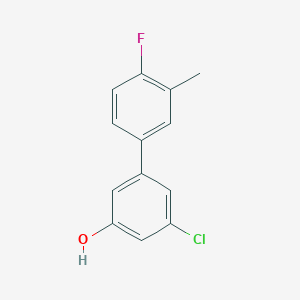
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% (2-CFMP) is an organic compound that is widely used in scientific research. It has a wide range of applications in organic synthesis, biochemistry, and pharmacology. 2-CFMP is a chlorinated phenol, which is a type of organic compound that is known for its ability to form hydrogen bonds with other molecules. This makes it useful for a variety of research applications. In
科学研究应用
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the synthesis of a variety of compounds. It is also used in biochemistry and pharmacology as a model compound for the study of drug-receptor interactions. In addition, 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% is used in the study of enzyme-catalyzed reactions.
作用机制
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% acts as a ligand, or a molecule that binds to another molecule. It binds to a receptor in the cell, which activates a signal transduction pathway that leads to a physiological response. This response can be either an increase or decrease in the activity of a particular enzyme, protein, or gene.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to activate and inhibit a number of enzymes and proteins, as well as to modulate gene expression. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.
实验室实验的优点和局限性
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its ability to bind to receptors and modulate signal transduction pathways. However, it is not without its limitations. For example, it is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, it can be toxic at high concentrations, so it should be handled with care.
未来方向
There are a number of potential future directions for 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% research. For example, it could be used to study the effects of environmental toxins on the human body. It could also be used to develop new drugs for the treatment of various diseases. In addition, it could be used to study the effects of drugs on the brain, as well as to develop new drugs for the treatment of neurological disorders. Finally, it could be used to study the effects of drugs on the immune system and to develop new drugs for the treatment of autoimmune diseases.
合成方法
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% is synthesized by the reaction of chloroform and 3-fluoro-4-methylphenol in the presence of a strong base such as sodium hydroxide. The reaction proceeds in two steps. First, the chloroform is converted to dichloromethane and the 3-fluoro-4-methylphenol is converted to the corresponding phenol. Then, the dichloromethane and phenol are reacted in the presence of the base to form 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95%. This reaction is typically carried out in a solvent such as acetonitrile or dichloromethane.
属性
IUPAC Name |
2-chloro-5-(3-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-9(6-12(8)15)10-4-5-11(14)13(16)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRKTNNHUXMYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685899 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261971-80-5 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














